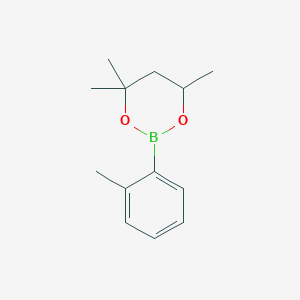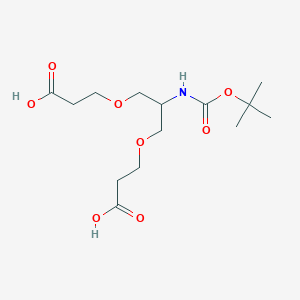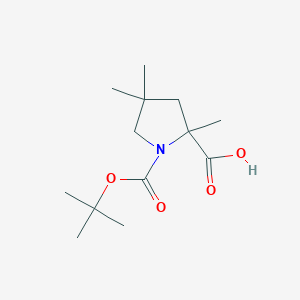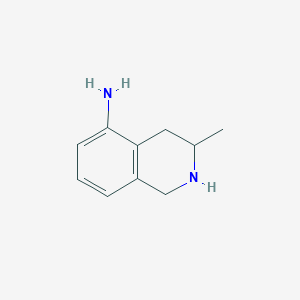
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is an organic compound . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is represented by the InChI code: 1S/C10H14N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-4,7,12H,5-6,11H2,1H3 . The molecular weight of this compound is 162.23 .It is stored at room temperature . The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has been studied for its potential role in neurodegenerative diseases. It’s structurally similar to compounds that have been shown to modulate neurotransmitter systems, which are often implicated in diseases like Parkinson’s and Alzheimer’s .
Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its structure is versatile for chemical modifications, making it a useful starting point for synthesizing a variety of pharmacologically active agents .
Biological Activity Profiling
Due to its structural features, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a prime candidate for biological activity profiling. It can be used to explore structure-activity relationships (SAR) and understand how changes in its structure can affect biological activity .
Catalyst Development
Research has been conducted on using derivatives of tetrahydroisoquinoline, including 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, as ligands in catalyst development. These catalysts can be applied in various chemical reactions, including asymmetric synthesis .
Environmental Toxin Studies
Studies have indicated that certain tetrahydroisoquinoline derivatives may be formed endogenously as a response to environmental toxins. This compound can be used to study the biochemical pathways involved in this process and its implications for diseases like Parkinson’s .
Pharmacological Research
The compound’s ability to interact with various receptors and enzymes makes it a subject of interest in pharmacological research. It can be used to develop drugs with potential applications in treating addiction, depression, and other mental health disorders .
Material Science
In material science, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be utilized in the synthesis of novel organic materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electrical or optical properties .
Machine Learning Model Training
With the rise of artificial intelligence in drug discovery, this compound’s diverse range of activities makes it a valuable data point for training predictive machine-learning models. These models can predict the biological activity of novel compounds .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a type of isoquinoline alkaloid, which is a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds, including this one, can interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYFYVPRWQFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

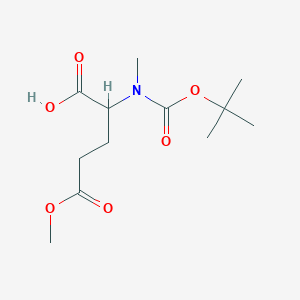
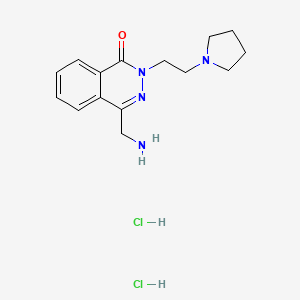
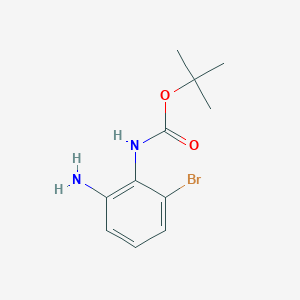
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
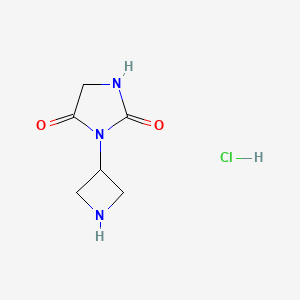
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)

